molecular formula C8H5ClF3NO3S B1342538 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 31143-71-2

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No. B1342538
CAS RN: 31143-71-2
M. Wt: 287.64 g/mol
InChI Key: GPOVNGYOABSOFX-UHFFFAOYSA-N
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Description

The compound "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" is a chemical that is likely to be involved in various organic synthesis reactions due to the presence of both a sulfonyl chloride group and a trifluoroacetamido group. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity of related sulfonyl and trifluoromethyl groups in different contexts, which can be extrapolated to hypothesize about the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of powerful reagents and catalysts. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is used for activating thioglycosides, suggesting that similar sulfonyl-based reagents could be involved in the synthesis of "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" . Additionally, the use of trifluoromethanesulfonyl chloride in the preparation of 2-(trifluoromethylsulfonyloxy)pyridine indicates that sulfonyl chlorides are versatile reagents for introducing sulfonyl and trifluoromethyl groups into organic molecules .

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl and trifluoromethyl groups can be complex. For example, the X-ray structural investigation of a triazole derivative provides insights into the arrangement of polyfluoroalkyl and arylsulfonyl groups within a molecule . Similarly, the structure of "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the steric demands of the sulfonyl chloride group.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides and trifluoromethyl groups in various chemical reactions is well-documented. Trifluoromethanesulfonyl chloride, for example, reacts with a range of functional groups, including alcohols, amines, and phenols, to yield sulfonation products, which suggests that "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" could also participate in similar reactions . Moreover, the copper-catalyzed thiolation annulations of dihalides with sulfides to form benzothiophenes and benzothiazoles demonstrate the potential for halogenated trifluoromethyl compounds to undergo coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" can be inferred from related compounds. The use of Density Functional Theory (DFT) to analyze the stability, charge distribution, and frontier molecular orbitals of a sulfonamide compound provides a framework for predicting the properties of other sulfonamide derivatives . The presence of the trifluoromethyl group is likely to impart significant electronegativity to the molecule, affecting its reactivity and physical properties such as solubility and boiling point.

Scientific Research Applications

Synthesis and Structural Analysis

  • A related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized using a similar sulfonyl chloride compound. This process involved characterizing the compound using various techniques like FTIR, NMR, XRD, and thermal analysis. The study also included molecular geometry and vibrational frequency calculations using Density Functional Theory (DFT) (Sarojini et al., 2012).

Reactivity and Catalysis

  • Research on Friedel-Crafts sulfonylation in ionic liquids demonstrated the use of 4-methyl benzenesulfonyl chloride for the sulfonylation reaction of benzene and substituted benzenes. This indicated an enhanced reactivity and almost quantitative yields of diaryl sulfones (Nara et al., 2001).

Molecular Structure and Electron Diffraction Studies

  • A study on 4-nitrobenzene sulfonyl chloride, a compound structurally similar to 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride, used gas-phase electron diffraction and quantum chemical methods to analyze its molecular structure. The research provided detailed insights into conformer presence, structural parameters, and internal rotation barriers (Petrov et al., 2009).

Synthesis of Ortho-Sulfonylated Compounds

  • Research focused on the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents. This method was shown to be effective for both electron-rich and electron-deficient substrates, leading to the formation of ortho-sulfonylated phenols (Xu et al., 2015).

properties

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-5(2-4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOVNGYOABSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611934
Record name 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

CAS RN

31143-71-2
Record name 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (100 g.) was cooled to 0° C. and trifluoroacetanilide (30 g.) was added portionwise with vigorous stirring keeping the temperature below +5° C. The reaction was stirred at room temperature overnight, and cautiously poured onto ice. The white solid produced was filtered, washed copiously with water, and dried to give 4-trifluoroacetamido benzenesulfonyl chloride (39.14 gl)(m.r. 143°-146° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Varalakshmi, C Nagaraju - Organic Communications, 2016 - acgpubs.org
Synthesis of a series of new N-4-(N-2-(trifluoromethylphenyl)) sulfamoyl amide derivatives 6 (ai) was accomplished by a sequence of reactions by using aniline as a starting compound (…
Number of citations: 1 www.acgpubs.org

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